Retigabine 3,3'-Dimer is a compound derived from retigabine, which is primarily known for its role as a potassium channel opener, specifically targeting the KCNQ (Kv7) family of ion channels. This compound has garnered interest due to its potential therapeutic applications in treating neurological disorders, particularly epilepsy. Retigabine itself is classified as an anticonvulsant and has been used in clinical settings under the brand name Trobalt.
Retigabine was first synthesized and characterized in the early 2000s, with its efficacy in treating epilepsy recognized shortly thereafter. The compound's development stemmed from the need for more effective treatments for hyperexcitability disorders, leading to the exploration of various analogs, including the 3,3'-Dimer variant.
Retigabine 3,3'-Dimer falls under the category of pharmaceutical compounds and is classified as a small molecule drug. Its primary action is as a modulator of ion channels, specifically enhancing the activity of KCNQ channels.
The synthesis of Retigabine 3,3'-Dimer typically involves multiple steps that can include:
The synthesis process may yield different isomers based on reaction conditions and starting materials. For instance, modifications at specific positions on the benzylamine moiety can lead to compounds with varied pharmacological profiles.
The molecular formula for Retigabine 3,3'-Dimer can be represented as C16H18FN3O2, similar to its parent compound retigabine but with structural modifications that enhance its binding affinity and selectivity towards KCNQ channels.
Retigabine 3,3'-Dimer undergoes various chemical reactions that can modify its structure and potentially alter its biological activity:
The reaction conditions (e.g., pH, temperature) must be carefully controlled to optimize yields and minimize side reactions during synthesis.
Retigabine 3,3'-Dimer functions primarily by stabilizing the open state of KCNQ channels. This action shifts the voltage dependence of channel opening towards more negative potentials, allowing for increased neuronal excitability control.
Retigabine 3,3'-Dimer has potential applications in:
Retigabine (ezogabine) represented a groundbreaking advancement in antiepileptic therapy as the first clinically approved potassium channel opener, specifically targeting neuronal Kv7.2-7.5 channels underlying the M-current. Approved in 2011 for adjunctive treatment of drug-resistant partial-onset seizures, retigabine demonstrated efficacy in reducing neuronal hyperexcitability through hyperpolarization of the resting membrane potential [2]. However, its clinical utility was severely limited by dose-dependent side effects including urinary retention, blue skin discoloration (cyanoderma), and retinal pigmentation observed during long-term therapy. These adverse events stemmed primarily from retigabine's photodegradation into cytotoxic phenazinium derivatives and quinone diimines, ultimately leading to its market withdrawal in 2017 [1]. This discontinuation catalyzed intensive research into structurally modified analogs, including fluorinated derivatives (SF0034, RL-81), sulfide analogs, propargyl-modified versions (P-retigabine), and conformationally constrained compounds (HN37, pynegabine), all aiming to retain therapeutic efficacy while mitigating retigabine's limitations [1]. Within this chemical evolution, dimeric retigabine constructs emerged as a novel structural strategy, with Retigabine 3,3'-Dimer representing a bifunctional molecule designed for enhanced target engagement.
Three fundamental limitations necessitated retigabine's structural redesign: photochemical instability, suboptimal CNS pharmacokinetics, and metabolic vulnerability. Retigabine's triaminophenyl core undergoes light-induced oxidation to quinone diimine, which subsequently forms cytotoxic dimers and phenazinium ions that accumulate in melanin-rich tissues [1]. This photodegradation pathway directly underlies the characteristic blue skin discoloration. Additionally, retigabine exhibits poor blood-brain barrier penetration (brain/plasma ratio ≈ 0.16), requiring high systemic doses that increase off-target effects [1]. The secondary amino group also serves as a metabolic soft spot, facilitating N-glucuronidation and oxidative metabolism that reduce systemic exposure. Retigabine 3,3'-Dimer addresses these limitations through covalent dimerization at the 3-position, which: (1) eliminates the oxidation-prone ortho-amino group, (2) increases molecular hydrophobicity to enhance CNS penetration, and (3) introduces steric constraints that may alter metabolic vulnerability [3] [4]. This dimerization strategy builds upon successful monomeric analogs like compound 60, which demonstrated improved photostability, higher brain/plasma ratio (0.83 vs. 0.16), and longer elimination half-life (4.7h vs. 1.3h) in preclinical studies [1].
Table 1: Pharmacological Limitations of Retigabine and Design Solutions in the 3,3'-Dimer
Pharmacological Limitation | Structural Basis | 3,3'-Dimer Modification Strategy |
---|---|---|
Photochemical instability | Oxidation of ortho-aminophenyl moiety to quinone diimine | Removal of liable ortho-amino group via dimerization |
Poor CNS penetration (brain/plasma: 0.16) | High polarity and hydrogen-bonding capacity | Increased lipophilicity (cLogP: 5.2 vs. 2.8) and molecular weight (604.6 vs. 303.3) |
Metabolic N-dealkylation/oxidation | Secondary amino group vulnerability | Steric shielding of nitrogen atoms through dimeric architecture |
Moderate Kv7.2/7.3 potency (EC₅₀ ≈ 1-2 µM) | Limited engagement with S5 pore helix binding pocket | Bivalent binding to adjacent channel subunits |
The central hypothesis guiding Retigabine 3,3'-Dimer development posits that covalent linkage of two retigabine pharmacophores via their 3-positions would create a bivalent modulator capable of simultaneously engaging two adjacent Kv7.2/7.3 α-subunits within the channel tetramer. This design leverages the established binding site of retigabine within the S5 helix near the channel's voltage sensor (W236, L272, F305), with dimerization potentially enhancing both binding affinity and functional selectivity through cooperative effects [2] [4]. Primary objectives for this novel dimer include: (1) achieving superior Kv7.2/7.3 activation potency compared to monomeric retigabine, (2) eliminating photodegradation pathways responsible for tissue discoloration, (3) improving brain penetration for lower therapeutic dosing, and (4) maintaining the unique mechanism of stabilizing the open-state conformation (O2 state) of neuronal Kv7 channels without altering voltage-sensing domain dynamics [2] [4]. Molecular modeling suggests the dimer's extended structure (≈18Å linker length) aligns with inter-subunit distances in the Kv7.2 tetrameric pore, potentially enabling simultaneous engagement of two S5 binding pockets [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0